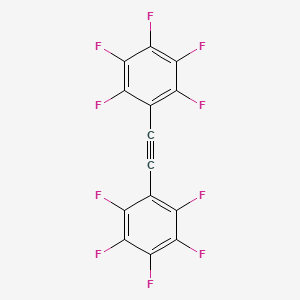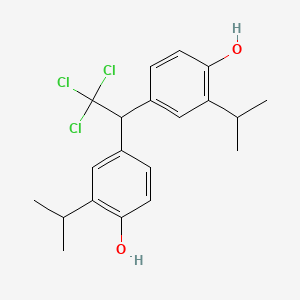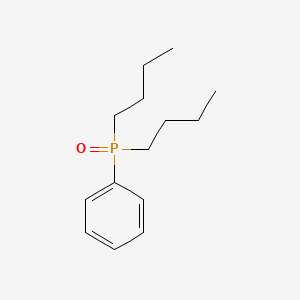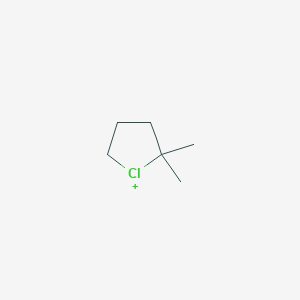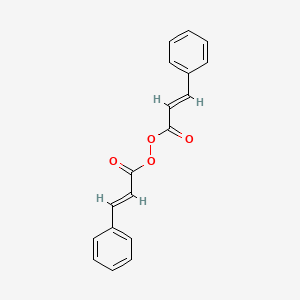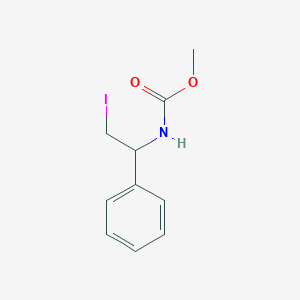
Indium--plutonium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-plutonium (1/1) is a compound formed by the combination of indium and plutonium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear science, materials science, and advanced technologies. Indium is a soft, malleable metal with a low melting point, while plutonium is a radioactive actinide metal known for its use in nuclear reactors and weapons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium-plutonium (1/1) typically involves the direct combination of indium and plutonium metals under controlled conditions. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation and other unwanted reactions. The reaction is carried out at high temperatures to ensure complete alloying of the two metals.
Industrial Production Methods: Industrial production of indium-plutonium (1/1) may involve more sophisticated techniques such as electrochemical deposition or metallurgical processes. These methods ensure high purity and precise control over the composition of the compound. The use of advanced equipment and stringent safety protocols is essential due to the radioactive nature of plutonium.
Chemical Reactions Analysis
Types of Reactions: Indium-plutonium (1/1) can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides of indium and plutonium.
Reduction: The compound can be reduced back to its metallic form using strong reducing agents.
Substitution: Indium or plutonium atoms in the compound can be substituted with other metals or elements under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or elements in a molten state or solution.
Major Products Formed:
Oxidation: Indium oxide (In2O3) and plutonium oxide (PuO2).
Reduction: Pure indium and plutonium metals.
Substitution: Alloys or intermetallic compounds with substituted elements.
Scientific Research Applications
Indium-plutonium (1/1) has several scientific research applications, including:
Nuclear Science: Used in the study of nuclear reactions and properties of actinide elements.
Materials Science: Investigated for its unique structural and electronic properties.
Medicine: Potential use in radiopharmaceuticals for cancer treatment due to the radioactive nature of plutonium.
Industry: Applications in advanced technologies such as semiconductors and specialized alloys.
Mechanism of Action
The mechanism of action of indium-plutonium (1/1) depends on its application. In nuclear science, the compound’s radioactive properties are harnessed for energy production and research. In materials science, its unique electronic structure is studied for potential use in advanced materials. The molecular targets and pathways involved vary based on the specific application and the interaction of indium and plutonium atoms within the compound.
Comparison with Similar Compounds
Indium-Gallium (1/1): An alloy used in semiconductors and electronics.
Plutonium-Uranium (1/1): Used in nuclear reactors and weapons.
Indium-Tin (1/1): Known for its use in transparent conductive coatings.
Uniqueness of Indium-Plutonium (1/1): Indium-plutonium (1/1) is unique due to the combination of a relatively stable metal (indium) with a highly radioactive actinide (plutonium). This combination results in a compound with distinct properties that are valuable for both scientific research and practical applications. The radioactive nature of plutonium adds complexity and potential for use in nuclear technologies, while indium’s properties contribute to the compound’s stability and versatility.
Properties
CAS No. |
12141-89-8 |
|---|---|
Molecular Formula |
InPu |
Molecular Weight |
358.882 g/mol |
IUPAC Name |
indium;plutonium |
InChI |
InChI=1S/In.Pu |
InChI Key |
WGMNIJYHKPWGHZ-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



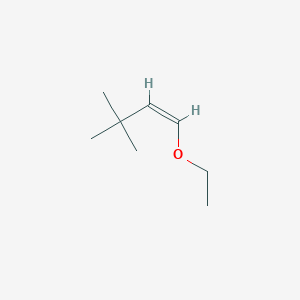

![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
